ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound characterized by:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, providing a rigid scaffold.
- A 4-phenylbenzoyl substituent at the 6-position, contributing significant aromatic bulk and lipophilicity.
- An isopropyl (propan-2-yl) group at the 7-position, enhancing steric hindrance.
- An ethyl carboxylate moiety at the 5-position, influencing solubility and hydrogen-bonding capacity.
This compound shares structural similarities with derivatives reported in recent literature, differing primarily in substituent groups at the 6- and 7-positions. Below, we compare its properties and substituent effects with those of analogous compounds.
Properties
IUPAC Name |
ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O4/c1-4-38-30(37)24-18-23-26(31-25-12-8-9-17-33(25)29(23)36)34(19(2)3)27(24)32-28(35)22-15-13-21(14-16-22)20-10-6-5-7-11-20/h5-19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDYARZDCBKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound’s analogs (Table 1) exhibit substitutions at two key positions:
6-position benzoyl group : Modifications here alter aromaticity, steric bulk, and electronic properties.
7-position alkyl/aryl group : Changes influence steric hindrance, rotatable bonds, and solubility.
Table 1: Structural and Physicochemical Comparisons
*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on substituent contributions. ‡Higher lipophilicity due to the biphenyl group.
Key Observations
Lipophilicity (XLogP3)
- The target compound’s 4-phenylbenzoyl group increases lipophilicity (XLogP3 ~3.8) compared to methyl (2.7), fluoro (~2.9), or trifluoromethyl (~3.8) analogs.
- The 3-methoxypropyl group in introduces polarity, reducing XLogP3 despite the methylbenzoyl group.
Hydrogen-Bonding and Solubility
- All analogs share 6 H-bond acceptors, primarily from carbonyl and imino groups. The ethyl carboxylate in the target compound enhances solubility relative to non-polar substituents .
- The 3-fluorobenzoyl analog () may exhibit stronger dipole interactions due to fluorine’s electronegativity.
Steric and Conformational Effects
- The propan-2-yl group (target and ) reduces rotatable bonds (7 vs. 8 in ), favoring rigid conformations.
Electronic Effects
Research Implications
- Drug Design : The target’s biphenyl group may improve binding to hydrophobic pockets in biological targets, while the isopropyl group minimizes metabolic degradation .
- Synthetic Challenges : Introducing the 4-phenylbenzoyl group requires precise coupling strategies to avoid steric clashes during synthesis .
- Crystallography : The rigid tricyclic core facilitates crystallographic studies using programs like SHELXL (), though bulky substituents may complicate packing.
Biological Activity
Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that falls within the category of triazene derivatives. Triazenes have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential antitumor and antimicrobial agents.
Chemical Structure and Properties
The compound's structure can be analyzed through its chemical formula and molecular configuration. It features a triazatricyclo framework which contributes to its unique biological properties. The presence of the phenylbenzoyl group suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that triazene compounds exhibit significant biological activities including:
- Antimicrobial Properties : Triazenes have shown effectiveness against a range of microorganisms including bacteria and fungi. The minimum inhibitory concentrations (MICs) for various triazene compounds have been reported to be low, indicating strong antimicrobial potential.
- Antitumor Activity : Several studies have demonstrated the ability of triazene derivatives to inhibit the proliferation of cancer cells. For instance, diaryltriazene compounds have been evaluated for their cytotoxic effects on human cancer cell lines such as Burkitt lymphoma and colon adenocarcinoma.
- Mechanism of Action : The biological activity is often attributed to the ability of triazenes to form reactive intermediates that can alkylate DNA, leading to cell death in rapidly dividing cells.
Antimicrobial Activity
A study conducted on various diaryltriazene derivatives showed promising results against both gram-positive and gram-negative bacteria. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| T1 | MRSA | 0.02 |
| T2 | E. coli | 0.28 |
| T3 | Pseudomonas aeruginosa | 0.64 |
These findings suggest that ethyl 2-oxo-6-(4-phenylbenzoyl)imino derivatives may possess similar antimicrobial properties due to structural similarities with effective triazene compounds .
Antitumor Activity
Research highlighted the antiproliferative effects of triazenes on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Burkitt Lymphoma DAUDI | 4.91 |
| Colon Adenocarcinoma HT-29 | 5.59 |
These results indicate that ethyl 2-oxo-6-(4-phenylbenzoyl)imino derivatives could be explored for their potential as antitumor agents .
Mechanistic Insights
The mechanism by which triazenes exert their biological effects typically involves:
- DNA Alkylation : The formation of reactive species that can bind to DNA.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.
- Resistance Mechanisms : Understanding how these compounds interact with microbial resistance pathways is crucial for developing effective treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
